2-(4-benzhydrylpiperazin-1-yl)-N-cyclopentyl-2-oxoacetamide
Description
2-(4-Benzhydrylpiperazin-1-yl)-N-cyclopentyl-2-oxoacetamide (CAS: 941980-13-8, molecular formula: C₁₈H₂₅N₃O₂, molecular weight: 315.41 g/mol) is a synthetic acetamide derivative featuring a benzhydryl-substituted piperazine core linked to a cyclopentyl group via an oxoacetamide bridge. Its structure is characterized by a hydrophobic benzhydryl moiety, which enhances lipophilicity, and a cyclopentyl group that may influence steric interactions and solubility. The compound is synthesized via carbodiimide-mediated coupling reactions, as exemplified by procedures involving HATU and DIPEA in DMF .
Properties
IUPAC Name |
2-(4-benzhydrylpiperazin-1-yl)-N-cyclopentyl-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2/c28-23(25-21-13-7-8-14-21)24(29)27-17-15-26(16-18-27)22(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-6,9-12,21-22H,7-8,13-18H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMOKOLZLIYIGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzhydrylpiperazin-1-yl)-N-cyclopentyl-2-oxoacetamide typically involves the reaction of benzhydrylpiperazine with cyclopentyl-2-oxoacetic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzhydrylpiperazin-1-yl)-N-cyclopentyl-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Anti-inflammatory Activity
Recent studies have highlighted the potential of 2-(4-benzhydrylpiperazin-1-yl)-N-cyclopentyl-2-oxoacetamide as a dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are crucial in the inflammatory response, and their inhibition can lead to reduced inflammation and pain.
Case Study : A study published in Pharmaceutical Research demonstrated that derivatives of this compound exhibited significant inhibition of COX-2 and 5-LOX, outperforming established drugs like celecoxib. Compound 9d showed an IC50 value of 0.25 μM for COX-2 and 7.87 μM for 5-LOX, indicating strong anti-inflammatory potential .
| Compound | COX-2 IC50 (μM) | 5-LOX IC50 (μM) |
|---|---|---|
| 9d | 0.25 | 7.87 |
| Celecoxib | 0.36 | - |
| Zileuton | - | 14.29 |
Anti-cancer Activity
The compound has also been investigated for its anti-cancer properties. It has shown promise in inhibiting the proliferation of various cancer cell lines.
Case Study : In vitro studies on A549 (lung cancer), COLO-205 (colon cancer), and MIA-PaCa-2 (pancreatic cancer) cells revealed that the compound effectively reduced cell viability. The results indicated a dose-dependent response, with significant cytotoxicity observed at higher concentrations .
Pharmacokinetics and Safety Profile
Pharmacokinetic studies have indicated that the compound possesses favorable absorption characteristics, making it a candidate for oral administration.
Safety Assessment : Acute oral toxicity tests conducted on Wistar rats showed that doses up to 500 mg/kg were well-tolerated without any mortality or significant adverse effects observed after two weeks .
Mechanism of Action
The mechanism of action of 2-(4-benzhydrylpiperazin-1-yl)-N-cyclopentyl-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Properties of 2-(4-Benzhydrylpiperazin-1-yl)-N-cyclopentyl-2-oxoacetamide and Selected Analogs
*Estimated based on sulfonamide group addition.
Key Observations :
- Synthetic Yields : The tert-butyl carbamate derivative (2a) achieves a 99% yield, suggesting efficient coupling strategies for intermediates, whereas sulfonamide derivatives (e.g., 5d) exhibit lower yields (78%), likely due to steric or electronic challenges .
- Sulfonamide derivatives (e.g., 6d) introduce polar groups that enhance enzyme targeting (e.g., carbonic anhydrase inhibition) .
- Melting Points : Analogs with sulfonamide groups exhibit higher melting points (up to 230°C), indicating stronger crystalline packing compared to the target compound’s cyclopentyl group .
Pharmacological and Functional Comparisons
Enzyme Inhibition Potential
The crystal structure of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide in complex with carbonic anhydrase isoforms (hCA II and VII) highlights the acetamide linker’s role in positioning the benzhydryl "tail" near the enzyme’s active site. The sulfamoylphenyl group facilitates hydrogen bonding, enabling isoform selectivity . In contrast, the target compound’s cyclopentyl group lacks hydrogen-bonding capacity, suggesting divergent biological targets or reduced enzyme affinity.
Antitumor Activity and Toxicity Profiles
D-24851’s indole-glyoxylamide structure confers oral bioavailability, antitumor activity, and reduced neurotoxicity compared to taxanes . The target compound’s cyclopentyl group may similarly mitigate toxicity by avoiding interactions with neuronal tubulin isoforms.
Physicochemical Properties
- Lipophilicity : The benzhydryl group increases logP values, favoring blood-brain barrier penetration, whereas sulfonamide analogs (e.g., 6d) exhibit higher polarity, limiting CNS activity .
- Solubility : BI83088’s benzyl group may improve aqueous solubility compared to the target compound’s benzhydryl moiety .
Biological Activity
The compound 2-(4-benzhydrylpiperazin-1-yl)-N-cyclopentyl-2-oxoacetamide is a synthetic molecule that has garnered interest due to its potential biological activities, particularly as an inhibitor of human carbonic anhydrases (hCAs). This article explores the biological activity of this compound, highlighting its mechanisms, structural characteristics, and relevant case studies.
Molecular Formula and Structure
The molecular formula of this compound is . The compound features a benzhydryl group attached to a piperazine ring, which is further linked to a cyclopentyl group and an acetamide moiety.
Structural Characteristics
The structural properties contribute to its biological activity. The presence of the benzhydryl group enhances lipophilicity, while the piperazine ring provides flexibility that may be crucial for binding interactions with target enzymes.
| Property | Value |
|---|---|
| Molecular Weight | 420.544 g/mol |
| Density | 1.221 g/cm³ |
| LogP | 3.306 |
| Polar Surface Area (PSA) | 90.280 |
Inhibition of Human Carbonic Anhydrases
Recent studies have indicated that this compound acts as an effective inhibitor of human carbonic anhydrases II and VII. These enzymes play critical roles in various physiological processes, including respiration and acid-base balance.
Mechanism of Inhibition
The compound binds to the active site of hCA, stabilizing itself through multiple polar and hydrophobic interactions. Research shows that it exhibits higher selectivity for hCA VII compared to hCA II due to the conformational flexibility of its linker and tail length, which allows for more favorable enzyme-inhibitor interactions .
Case Studies
- Structural Analysis : A study published in the Royal Society of Chemistry detailed the crystal structures of the compound in complex with hCA II and VII, revealing insights into its binding interactions and selectivity .
- Therapeutic Applications : Investigations into the therapeutic potential of this compound have suggested its use in conditions where modulation of carbonic anhydrase activity is beneficial, such as glaucoma or epilepsy .
- Comparative Studies : Comparative analyses with other inhibitors indicated that this compound possesses a unique profile that may lead to fewer side effects compared to traditional carbonic anhydrase inhibitors .
Q & A
Q. What are the key synthetic steps and purification methods for 2-(4-benzhydrylpiperazin-1-yl)-N-cyclopentyl-2-oxoacetamide?
- Methodological Answer: Synthesis typically involves multi-step reactions:
Piperazine Functionalization: Substitution at the 4-position of piperazine with benzhydryl groups via nucleophilic aromatic substitution or reductive amination .
Oxoacetamide Formation: Coupling of the modified piperazine with cyclopentylamine via carbodiimide-mediated amidation .
Purification: Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .
Critical parameters include reaction temperature (40–80°C) and solvent choice (e.g., DMF for polar intermediates) .
Q. Which spectroscopic techniques are essential for structural confirmation?
- Methodological Answer:
- 1H/13C NMR: Assign peaks for benzhydryl aromatic protons (δ 7.2–7.5 ppm), piperazine methylene (δ 2.5–3.5 ppm), and cyclopentyl protons (δ 1.5–2.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion [M+H]+ with <2 ppm error .
- FT-IR: Validate carbonyl stretches (C=O at ~1680 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .
Q. What functional groups dictate its chemical reactivity?
- Methodological Answer:
- Piperazine Ring: Participates in acid-base reactions (pKa ~6.5–8.5) and forms stable salts with trifluoroacetic acid .
- Oxoacetamide Moiety: Susceptible to nucleophilic attack at the carbonyl carbon, enabling derivatization .
- Benzhydryl Group: Enhances lipophilicity (logP ~3.5) and π-π stacking interactions in receptor binding .
Advanced Research Questions
Q. How can reaction yields be optimized during scale-up synthesis?
- Methodological Answer:
- Solvent Optimization: Replace DMF with acetonitrile to reduce side reactions .
- Catalytic Additives: Use 1–2 mol% DMAP to accelerate amide bond formation .
- Continuous Flow Synthesis: Improve efficiency by 30% via automated reactors with real-time monitoring .
Q. What strategies resolve contradictions in reported bioactivity data?
- Methodological Answer:
- Orthogonal Assays: Compare enzyme inhibition (e.g., acetylcholinesterase IC50) with cell-based assays (e.g., MTT cytotoxicity) to distinguish target-specific effects .
- Purity Verification: Use HPLC (C18 column, 90:10 acetonitrile/water) to confirm ≥98% purity, as impurities may skew activity .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer:
-
Systematic Substitution: Modify substituents at key positions (Table 1) and assess effects on binding affinity (e.g., Ki values via radioligand assays) .
-
Computational Modeling: Perform molecular docking (AutoDock Vina) to predict interactions with targets like 5-HT receptors .
Table 1: SAR Analysis of Structural Analogs
Q. What methodologies identify biological targets for this compound?
- Methodological Answer:
- Affinity Chromatography: Immobilize the compound on sepharose beads to pull down interacting proteins from tissue lysates .
- Kinase Profiling: Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify inhibitory activity .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility profiles?
- Methodological Answer:
- Standardized Protocols: Use USP buffer systems (pH 1.2–7.4) for equilibrium solubility measurements .
- Dynamic Light Scattering (DLS): Detect aggregates in PBS that may falsely reduce solubility values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
